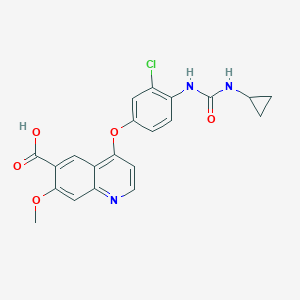

Lenvatinib Impurity F

Vue d'ensemble

Description

Clinical Outcomes and Biomarker Assessment of Lenvatinib

Lenvatinib is a potent oral medication that acts as a multitargeted tyrosine kinase inhibitor, targeting various receptors such as VEGFR1-VEGFR3, FGFR1-FGFR4, PDGFRα, RET, and KIT. These receptors are involved in tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors, allowing them to grow. A phase 2 clinical trial was conducted to assess the efficacy of lenvatinib in patients with advanced, radioiodine-refractory, differentiated thyroid cancer (RR-DTC). The trial was prompted by positive phase 1 results in solid tumors, indicating the potential of lenvatinib in treating such conditions .

LC-MS/MS Method Development and Validation for Lenvatinib Impurities

The study of lenvatinib impurities is crucial in pharmaceutical analysis, particularly for ensuring the safety and efficacy of the drug in treating thyroid cancer. A specific method using LC-MS/MS was developed and validated to analyze lenvatinib and its related impurities in rat plasma. This method is significant for conducting pharmacokinetic studies, which are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

The optimized process for the analysis involved gradient elution with a flow rate of 1 mL/min using an X-Bridge phenyl column. The mobile phase consisted of a buffer and acetonitrile mixture. Carfilzomib was used as the internal standard, and impurity-4 was identified as the active metabolite. The method demonstrated excellent linearity in the range of 10 percent to 200 percent of rat plasma, with an R2 value of 0.999 for each analyte. The validation parameters, including precision, recovery, accuracy, and stability, met the USFDA guidelines, confirming the reliability of the method for investigating lenvatinib impurities .

Applications De Recherche Scientifique

Mécanismes de résistance à la thérapie anticancéreuse

Lenvatinib Impurity F: joue un rôle crucial dans la compréhension des mécanismes de résistance à la thérapie anticancéreuse. En tant qu'inhibiteur multicible des tyrosine kinases, le lenvatinib a été efficace pour promouvoir l'apoptose, supprimer l'angiogenèse, inhiber la prolifération des cellules tumorales et moduler la réponse immunitaire . Cependant, une résistance au lenvatinib peut se développer, et l'étude de ses impuretés, comme l'Impureté F, permet d'identifier les mécanismes moléculaires impliqués. Cela inclut la régulation de la mort cellulaire ou de la prolifération, la transformation histologique, le métabolisme, les processus de transport et l'épigénétique .

Biomarqueurs prédictifs pour le traitement du cancer

La recherche sur This compound contribue à l'identification de biomarqueurs prédictifs potentiels pour le traitement du cancer. En analysant les schémas de résistance associés au lenvatinib, les scientifiques peuvent découvrir des biomarqueurs qui prédisent la réponse à ce médicament. C'est essentiel pour personnaliser la thérapie anticancéreuse et améliorer l'efficacité du traitement .

Développement de thérapies combinées

L'étude de This compound aide au développement de thérapies combinées. La compréhension des mécanismes de résistance et des biomarqueurs potentiels permet d'associer stratégiquement le lenvatinib à d'autres médicaments afin de surmonter la résistance et d'améliorer les résultats thérapeutiques. Des essais cliniques en cours explorent de telles combinaisons, qui pourraient conduire à des traitements plus efficaces contre le cancer .

Mécanisme D'action

Target of Action

Lenvatinib Impurity F, also known as “4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid”, is a multi-targeted tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) 1–3, fibroblast growth factor receptors (FGFR) 1–4, platelet-derived growth factor receptor-alpha (PDGFRα), and proto-oncogenes RET and KIT . These targets play a crucial role in promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response .

Mode of Action

Lenvatinib inhibits the kinase activities of its targets, blocking the receptors required for tumor growth and blood vessel development . This inhibition disrupts the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation . It also affects pathogenic angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of the aforementioned targets by Lenvatinib affects several biochemical pathways. For instance, the overexpression of FGFR accompanied by the activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contributes to lenvatinib resistance . These pathways regulate cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Pharmacokinetics

Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The inhibition of the kinase activities of its targets by Lenvatinib leads to the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . This results in potent antitumor activity against various human cancer cell lines .

Action Environment

The action, efficacy, and stability of Lenvatinib can be influenced by various environmental factors. For instance, the development of resistance to Lenvatinib has been observed with the gradual increase in its application . Furthermore, the exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that the patient’s health status can influence the compound’s action .

Propriétés

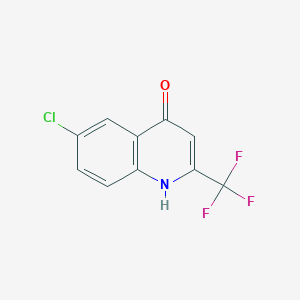

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCSJGFZLUZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118571 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

417717-21-6 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417717-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

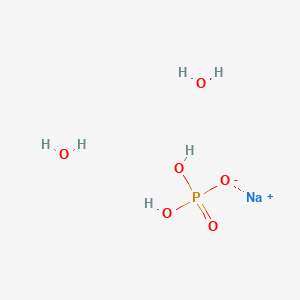

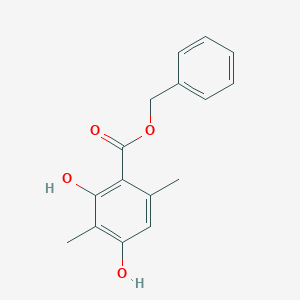

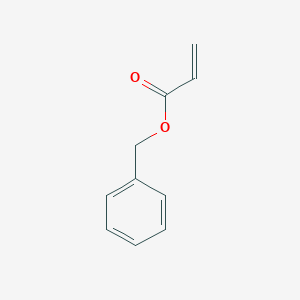

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)